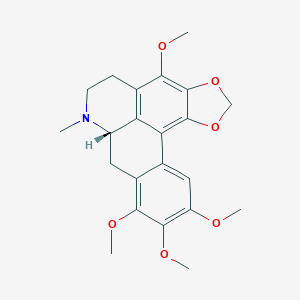

Leucoxylonine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1358-96-9 |

|---|---|

Molecular Formula |

C22H25NO6 |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

(12S)-7,15,16,17-tetramethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14,16,18-hexaene |

InChI |

InChI=1S/C22H25NO6/c1-23-7-6-11-16-14(23)8-13-12(9-15(24-2)20(27-5)19(13)26-4)17(16)21-22(18(11)25-3)29-10-28-21/h9,14H,6-8,10H2,1-5H3/t14-/m0/s1 |

InChI Key |

SFHWHWVEDBDXLV-AWEZNQCLSA-N |

SMILES |

CN1CCC2=C3C1CC4=C(C(=C(C=C4C3=C5C(=C2OC)OCO5)OC)OC)OC |

Isomeric SMILES |

CN1CCC2=C3[C@@H]1CC4=C(C(=C(C=C4C3=C5C(=C2OC)OCO5)OC)OC)OC |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C(=C(C=C4C3=C5C(=C2OC)OCO5)OC)OC)OC |

Origin of Product |

United States |

Isolation and Structural Elucidation of Leucoxylonine

Methodologies for Natural Product Isolation

The journey to obtaining pure Leucoxylonine from its natural sources begins with its extraction and isolation from the plant matrix. The general procedure for isolating alkaloids is a multi-step process designed to separate these basic compounds from the myriad of other metabolites present in the plant.

The process typically commences with the extraction of dried and powdered plant material (such as stems, roots, or leaves) with an organic solvent, often ethanol (B145695) or methanol, through maceration at room temperature. scielo.brresearchgate.net The resulting crude extract contains a wide array of compounds. To selectively separate the alkaloids, an acid-base extraction is employed. scielo.brresearchgate.net The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase. researchgate.net Non-alkaloidal, neutral, and acidic compounds remain in the organic phase and can be partitioned away. The acidic aqueous layer, now enriched with alkaloid salts, is then basified (e.g., with NaOH to pH 8.0) to deprotonate the alkaloids, converting them back to their free-base form. researchgate.net These less polar bases are then extracted back into an immiscible organic solvent, such as chloroform (B151607) or dichloromethane (B109758), yielding a crude alkaloid fraction. researchgate.net

This alkaloid-rich fraction is a complex mixture requiring further purification. Chromatographic techniques are indispensable for this purpose. Column chromatography, using silica (B1680970) gel as the stationary phase, is a primary method for separating the individual alkaloids. researchgate.net The column is eluted with a gradient of solvent mixtures, progressively increasing in polarity (e.g., starting with dichloromethane and gradually adding methanol), to separate compounds based on their differential affinities for the stationary and mobile phases. researchgate.net The progress of the separation is monitored using Thin-Layer Chromatography (TLC), where fractions with similar profiles are combined. Final purification to yield this compound as a pure compound is often achieved through repeated chromatographic steps, sometimes including preparative TLC or High-Performance Liquid Chromatography (HPLC).

Spectroscopic and Spectrometric Approaches to Structural Characterization

Once isolated, the precise molecular structure of this compound is determined through a synergistic application of various spectroscopic and spectrometric methods. Each technique provides a unique piece of the structural puzzle, and together they allow for the unambiguous assignment of its constitution and stereochemistry. scielo.brresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically highlighting the presence of conjugated π-electron systems, which are characteristic features of the aporphine (B1220529) alkaloid core. Molecules with conjugated systems absorb light in the UV-visible range, and the wavelength of maximum absorbance (λmax) can give clues about the extent of conjugation.

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features. These include bands for O-H stretching (if phenolic hydroxyl groups are present), C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching for the methoxy (B1213986) and methylenedioxy ether linkages.

Mass Spectrometry (MS) Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the precise molecular formula of this compound (C₂₁H₂₅NO₅), which is a critical first step in its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are employed.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal reveals the number of protons it represents. Spin-spin coupling patterns (e.g., singlets, doublets, triplets) reveal the number of adjacent protons, helping to piece together molecular fragments. For this compound, distinct signals would be observed for the aromatic protons, the protons of the chiral center, the aliphatic protons of the heterocyclic ring, and the protons of the N-methyl, methoxy, and methylenedioxy groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides information about their chemical environment (e.g., aliphatic, aromatic, carbonyl, attached to a heteroatom). libretexts.orgoregonstate.edu A standard ¹³C NMR spectrum of this compound would show 21 distinct signals corresponding to its 21 carbon atoms. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

The following table summarizes the characteristic spectral data for this compound.

| Technique | Data Type | Observed Values |

|---|---|---|

| HRMS | Molecular Formula | C₂₁H₂₅NO₅ |

| ¹H NMR (CDCl₃) | δ (ppm) | ~6.75 (1H, s, H-3), ~6.55 (1H, s, H-8), ~8.05 (1H, s, H-11) |

| δ (ppm) | ~5.90 and ~6.05 (2H, d, -O-CH₂-O-) | |

| δ (ppm) | ~3.85, ~3.88, ~3.90 (3H each, s, OCH₃) | |

| δ (ppm) | ~2.55 (3H, s, N-CH₃) | |

| ¹³C NMR (CDCl₃) | δ (ppm) | ~100-150 (Aromatic & Olefinic Carbons) |

| δ (ppm) | ~101.0 (-O-CH₂-O-), ~60.0, ~56.0 (OCH₃) | |

| δ (ppm) | ~25-65 (Aliphatic Carbons), ~43.0 (N-CH₃) | |

| UV λmax (MeOH) | nm | ~220, 285, 305 |

| IR νmax (KBr) | cm⁻¹ | ~2900 (C-H), ~1600 (C=C), ~1250 (C-O), ~1040, 940 (-O-CH₂-O-) |

Note: NMR chemical shifts (δ) are approximate values and can vary slightly based on solvent and experimental conditions. Data is compiled and interpreted from typical values for aporphine alkaloids with similar substitution patterns. libretexts.orgoregonstate.edusigmaaldrich.comorgchemboulder.comtau.ac.ilcarlroth.comsigmaaldrich.comwisc.edulibretexts.org

The structural confirmation of complex molecules like this compound relies heavily on advanced, often two-dimensional (2D), NMR techniques and other sophisticated methods.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial.

COSY establishes correlations between protons that are coupled to each other, typically on adjacent carbons, helping to map out spin systems.

HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.

Hyphenated Techniques: The coupling of chromatography with spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is a cornerstone of modern natural product analysis. nih.gov LC-MS allows for the separation of a complex alkaloidal mixture and the acquisition of mass spectra for each component in a single run, making it an invaluable tool for the rapid screening of plant extracts and for identifying known compounds like this compound within a mixture. nih.govunifal-mg.edu.br

X-ray Crystallography: While spectroscopic methods provide powerful evidence for a proposed structure, X-ray crystallography offers the most definitive proof. uodiyala.edu.iq This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. uodiyala.edu.iq It provides an unambiguous 3D model of the molecule, confirming not only its connectivity but also its absolute stereochemistry. While obtaining a suitable crystal of a natural product can be challenging, a crystalline derivative is often prepared for analysis.

Through the combined power of these isolation and analytical methodologies, the intricate structure of this compound has been successfully elucidated, contributing to the broader understanding of aporphine alkaloid chemistry.

Biosynthesis of Leucoxylonine

Proposed Biosynthetic Pathways

The biosynthetic journey to Leucoxylonine and other aporphine (B1220529) alkaloids begins with the amino acid L-tyrosine. frontiersin.orggenome.jp The pathway can be outlined as follows:

Formation of Benzylisoquinoline Precursors: Two molecules of L-tyrosine are utilized to form the basic benzylisoquinoline skeleton. genome.jp One molecule is converted to dopamine, while the other is transformed into 4-hydroxyphenylacetaldehyde. These two molecules are condensed by the enzyme norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first key benzylisoquinoline intermediate. frontiersin.orgcapes.gov.br

Conversion to (S)-Reticuline: (S)-norcoclaurine undergoes a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, to yield the pivotal intermediate, (S)-reticuline. frontiersin.orgbibliotekanauki.placs.org This sequence involves the enzymes norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), N-methylcoclaurine 3′-hydroxylase (NMCH), and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT). frontiersin.orgacs.org (S)-Reticuline stands at a critical branch point, leading to numerous classes of alkaloids, including morphinans, protoberberines, and aporphines. nih.govfrontiersin.org

Formation of the Aporphine Core: The defining step in aporphine alkaloid biosynthesis is the intramolecular oxidative C-C coupling of (S)-reticuline. acs.orgwikipedia.org This reaction is catalyzed by specific cytochrome P450 enzymes and involves the coupling of the two aromatic rings to form the characteristic 4H-dibenzo[de,g]quinoline structure. acs.orgwikipedia.org This creates the aporphine core, as seen in intermediates like (S)-corytuberine and isoboldine (B12402355). wikipedia.orgthieme-connect.com For example, the oxidation of reticuline (B1680550) can yield isoboldine. rsc.org (S)-corytuberine is formed from (S)-reticuline and can be further N-methylated to produce the quaternary aporphine alkaloid magnoflorine (B1675912). frontiersin.orgwikipedia.orgfrontiersin.org

Putative Pathway to this compound: While the specific enzymatic steps leading from the initial aporphine skeleton to this compound have not been fully elucidated, a putative pathway can be proposed based on its structure and known biochemical reactions in plants. Starting from a common aporphine precursor such as isoboldine, the biosynthesis of this compound would require a series of subsequent modifications. These would include precise hydroxylations, O-methylations, and the formation of a methylenedioxy bridge from two adjacent hydroxyl groups. The formation of this bridge is a known reaction in the biosynthesis of other isoquinoline (B145761) alkaloids and is typically catalyzed by enzymes from the CYP719 family of cytochrome P450s. jipb.netmaxapress.com

Enzymatic Mechanisms in Alkaloid Formation

The biosynthesis of this compound is orchestrated by several families of enzymes, each with a specific catalytic function.

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is crucial for the diversification of alkaloid structures. researchgate.net

CYP80 Family: Enzymes belonging to the CYP80 family are responsible for the key intramolecular C-C phenol (B47542) coupling reaction that forms the aporphine skeleton. frontiersin.orgmaxapress.com Specifically, CYP80G2, also known as corytuberine (B190840) synthase, catalyzes the conversion of (S)-reticuline to (S)-corytuberine. frontiersin.orgfrontiersin.orgnih.gov This reaction proceeds via the oxidation of the phenolic rings of reticuline, creating diradicals that then couple to form the new C-C bond, leading to the tetracyclic aporphine structure. wikipedia.orgresearchgate.net Different CYP80 enzymes can direct the coupling to different positions, leading to a variety of alkaloid backbones. nih.govresearchgate.net For instance, studies in Aristolochia contorta have identified AcCYP80G7, which forms the aporphine corytuberine, and AcCYP80Q8, which forms the related proaporphine glaziovine. nih.gov

CYP719 Family: This family of CYPs is known to catalyze the formation of methylenedioxy bridges from ortho-diphenolic groups. jipb.netmaxapress.com The biosynthesis of this compound, which contains a methylenedioxy bridge, would necessitate the action of a CYP719 enzyme on a suitable dihydroxy-aporphine precursor. jipb.netnih.gov

Methyltransferases (OMTs and NMTs): S-adenosyl-L-methionine (SAM)-dependent methyltransferases are responsible for adding methyl groups to oxygen (O-methylation) or nitrogen (N-methylation) atoms. frontiersin.org These enzymes are essential in the early stages of the pathway to create the specific substitution pattern of (S)-reticuline and in the later tailoring steps that produce the final diversity of aporphine alkaloids. frontiersin.orgbibliotekanauki.pl For instance, the conversion of corytuberine to magnoflorine is achieved by an N-methyltransferase. bibliotekanauki.plwikipedia.org

Precursor Incorporation Studies

The elucidation of biosynthetic pathways heavily relies on precursor incorporation studies, where isotopically labeled compounds are fed to plants or cell cultures, and their incorporation into the final product is traced.

Tyrosine and its Derivatives: Experiments have confirmed that L-tyrosine is the primary precursor for the isoquinoline portion of aporphine-related alkaloids. cdnsciencepub.com Studies on aristolochic acid, an alkaloid derived from the oxidative cleavage of an aporphine, demonstrated the specific incorporation of labeled tyrosine, L-DOPA, and dopamine. cdnsciencepub.com

Reticuline as a Key Intermediate: The central role of (S)-reticuline as the immediate precursor to the aporphine core has been firmly established through numerous tracer experiments. nih.gov Studies in Aquilegia species showed that labeled reticuline was efficiently incorporated into the aporphine alkaloid magnoflorine. rsc.org Similarly, feeding experiments in Thalictrum minus demonstrated that reticuline and isoboldine are efficient precursors of the dimeric aporphine-benzylisoquinoline alkaloid thalicarpine. researchgate.net The conversion of (S)-reticuline to papaverine, another related alkaloid, has also been shown to proceed through methylation to (S)-laudanine and laudanosine, followed by N-demethylation. nih.gov

Alternative Pathways: While direct oxidative coupling of reticuline is the most common route to aporphines, studies on alkaloids in Dicentra eximia have shown that some are derived from norprotosinomenine, suggesting that alternative pathways involving dienone intermediates can also occur. rsc.org

While these studies have mapped the general biosynthetic landscape of aporphine alkaloids, specific tracer experiments confirming the entire pathway to this compound are not extensively documented. However, the available evidence strongly supports its origin from (S)-reticuline via an intramolecularly coupled aporphine intermediate.

Total Synthesis of Leucoxylonine

Seminal Synthetic Approaches to the Leucoxylonine Skeleton

The first and only total synthesis of this compound to date was reported in 1984 by Michael P. Cava and his team. This work served to unambiguously confirm the structure of the alkaloid, which was first isolated in 1960 but whose structure was not determined until 1977.

Early Methodologies and Challenges

The seminal synthesis by Cava et al. is a linear sequence that relies on classical named reactions to construct the tetracyclic aporphine (B1220529) core. A significant challenge in this synthesis was the preparation of the key starting material, 2-methoxy-3,4-(methylenedioxy)benzaldehyde. The established method at the time provided the desired aldehyde in only a 46% yield, alongside a nearly equal amount of an undesired isomer.

The core of the synthetic sequence involved two key transformations:

Bischler-Napieralski Reaction : The synthesized aldehyde was condensed with an appropriate phenethylamine (B48288) derivative to form an amide intermediate. This amide was then subjected to a Bischler-Napieralski cyclization using phosphorus oxychloride to form a dihydroisoquinoline ring, which constitutes the B and C rings of the alkaloid. researchgate.netscispace.comasianpubs.org

Pschorr Cyclization : The final and most critical carbon-carbon bond formation to create the aporphine's signature biaryl linkage was achieved via a Pschorr cyclization. tandfonline.comresearchgate.netclockss.orgjst.go.jp This reaction involves the intramolecular cyclization of a diazonium salt, catalyzed by copper, to form the phenanthrene (B1679779) system of the aporphine core. While effective, the Pschorr reaction is known to sometimes suffer from low yields and the formation of by-products. jst.go.jp

The sequence, starting from the key amide intermediate, is outlined below:

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Bischler-Napieralski Cyclization | POCl₃, Toluene | Dihydroisoquinoline |

| 2 | Reduction | NaBH₄ | Tetrahydroisoquinoline |

| 3 | Diazotization | NaNO₂, H₂SO₄ | Diazonium Salt |

| 4 | Pschorr Cyclization | Copper powder | This compound |

This foundational work successfully produced racemic this compound, confirming its complex, heavily substituted structure.

Strategic Retrosynthetic Analysis

The logic of the Cava synthesis can be understood through a retrosynthetic analysis, which involves mentally deconstructing the target molecule into simpler, readily available starting materials. uni-goettingen.de

The key disconnections for this compound in this classical approach are:

C4b-C5 Bond (Pschorr Cyclization) : The primary disconnection breaks the biaryl bond that closes the D ring. This is the reverse of the Pschorr reaction, leading back to an aminobenzyl-tetrahydroisoquinoline precursor. tandfonline.comresearchgate.net

C4-N Bond and C4-C4a Bond (Bischler-Napieralski Reaction) : A subsequent disconnection of the C ring is achieved via a retro-Bischler-Napieralski reaction. researchgate.netscispace.com This breaks down the tetrahydroisoquinoline core into a phenethylamine component and a phenylacetic acid (or equivalent aldehyde) component.

This analysis leads back to two primary building blocks: a substituted phenethylamine and a substituted benzaldehyde, which can be prepared from simpler commercial materials.

Modern Synthetic Innovations in this compound Synthesis

While no new total synthesis of this compound itself has been reported since 1984, significant advances in synthetic methodology, particularly for the broader class of aporphine alkaloids, have emerged. These modern methods offer more efficient and stereocontrolled routes to the aporphine skeleton.

Asymmetric Synthesis Strategies

The original synthesis of this compound was racemic. Modern approaches prioritize the synthesis of a single enantiomer, which is crucial as different enantiomers of a molecule often have vastly different biological activities. Key asymmetric strategies applicable to aporphine synthesis include:

Catalytic Asymmetric Hydrogenation : Chiral transition-metal catalysts, such as those based on Ruthenium-BINAP or Iridium-phosphine complexes, can be used to reduce a dihydroisoquinoline intermediate to a tetrahydroisoquinoline in high enantiomeric excess (ee). thegoodscentscompany.comresearchgate.netnih.gov This strategy was successfully used in the enantioselective synthesis of (R)-nuciferine. researchgate.net

Use of Chiral Auxiliaries : A chiral auxiliary can be attached to the nitrogen of the phenethylamine precursor. This auxiliary directs the stereochemical outcome of key reactions, such as the Pictet-Spengler or Bischler-Napieralski cyclizations, and is removed later in the synthesis. This approach has been used to synthesize alkaloids like (+)-glaucine. labsolu.ca

Biocatalysis : Enzymes offer unparalleled stereoselectivity. Chemo-enzymatic routes, which combine traditional chemical reactions with enzymatic steps, are a powerful modern tool. wikipedia.orgresearchgate.net For instance, enzymes like imine reductases or alcohol dehydrogenases can be used to create chiral centers with near-perfect enantioselectivity, providing key chiral building blocks for alkaloid synthesis. researchgate.net

Application of Organometallic Catalysis in this compound Synthesis

The Pschorr reaction used in the original synthesis has been largely superseded by more reliable and higher-yielding organometallic cross-coupling reactions for forming the key biaryl bond.

Palladium-Catalyzed Reactions : Palladium catalysis is the most prominent modern tool for aporphine synthesis. Intramolecular direct C-H arylation, where a palladium catalyst couples an aryl halide on one ring with a C-H bond on the adjacent ring, is a highly efficient method for closing the D ring. researchgate.netsci-hub.seresearchgate.netnih.gov This strategy avoids the need to pre-functionalize both coupling partners and is more convergent and atom-economical than the classical Pschorr reaction. Numerous aporphine alkaloids have been synthesized using this powerful method. thegoodscentscompany.comnih.gov

Benzyne (B1209423) Chemistry : Another modern approach involves the [4+2] cycloaddition of a benzyne intermediate with an isoquinoline (B145761) derivative. researchgate.netuni.lu This powerful reaction rapidly constructs the C and D rings of the aporphine core in a single step.

Indium-Catalyzed Cycloisomerization : More recently, the use of Indium(III) chloride to mediate a cycloisomerization reaction has been reported as a novel method for forming the 10-halophenanthrene core, which can then be elaborated into the aporphine skeleton. thegoodscentscompany.com

Comparative Analysis of Synthetic Routes

A comparison between the seminal 1984 synthesis and modern potential routes highlights the evolution of synthetic strategy.

| Feature | Cava's Seminal Synthesis (1984) | Modern Synthetic Approaches (Post-2000) |

| Overall Strategy | Linear sequence | More convergent |

| Key C-C Bond Formation | Pschorr Cyclization | Palladium-catalyzed direct arylation; Benzyne cycloaddition |

| Efficiency | Often lower yielding; harsh conditions for Pschorr reaction | Generally higher yielding; milder reaction conditions |

| Stereocontrol | Racemic | Enantioselective (catalytic asymmetric hydrogenation, chiral auxiliaries, biocatalysis) |

| Atom Economy | Lower; requires diazotization step which generates nitrogen gas | Higher, particularly with direct C-H arylation |

| Generality | Route is specific to the target | Platforms like direct arylation can be used to create diverse analogues easily researchgate.net |

Occurrence and Distribution of Leucoxylonine in Biological Systems

Phylogenetic Distribution of Leucoxylonine-Producing Organisms

The capacity to synthesize benzylisoquinoline alkaloids (BIAs), the class to which this compound belongs, is largely restricted to the plant order Ranunculales and the eumagnoliids. wikipedia.org This distribution suggests a monophyletic origin, meaning the complex biochemical pathway for producing these compounds likely evolved once in a common ancestor before the divergence of major plant lineages. wikipedia.orgnih.gov this compound itself has been identified in two key plant genera: Thalictrum and Ocotea, which belong to the Ranunculaceae and Lauraceae families, respectively. nih.govsci-hub.se

The genus Thalictrum, commonly known as meadow-rue, belongs to the family Ranunculaceae. cdutcm.edu.cn This family is a well-known producer of a wide array of benzylisoquinoline alkaloids. mdpi.com The isolation of (+)-leucoxylonine from Thalictrum simplex was a notable finding, as it represented the first time this specific aporphine (B1220529) alkaloid was identified in a member of the Ranunculaceae family. sci-hub.se Its discovery in this genus, alongside a derivative, (+)-leucoxylonine N-oxide, highlights the metabolic capacity of Thalictrum species to produce diverse aporphine structures. sci-hub.se

The genus Ocotea is a member of the Lauraceae family, another significant source of isoquinoline (B145761) alkaloids. nih.govuni.lu this compound has been reported in at least two species within this genus, Ocotea leucoxylon and Ocotea minarum. guidetopharmacology.orgnih.gov In O. minarum, this compound was isolated as one of several known aporphine alkaloids. nih.gov The presence of this compound and related compounds like nor-leucoxylonine in Ocotea species underscores the chemotaxonomic relationship within the Lauraceae family and its importance as a source of aporphinoid alkaloids. nih.govresearchgate.net

Chemodiversity within Plant Genera Containing this compound

Plants that produce this compound also synthesize a remarkable variety of other alkaloids, showcasing significant chemodiversity. This diversity arises from the modification of core alkaloid structures by various enzymes, leading to a wide array of compounds within a single plant. semanticscholar.orgnih.gov

In Ocotea species, this compound is often found alongside a suite of other aporphine alkaloids. For instance, in Ocotea minarum, it co-occurs with dicentrine, ocoteine, leucoxine, ocopodine, predicentrine, and dicentrinone. nih.gov Similarly, studies on Ocotea acutifolia have revealed the presence of related alkaloids like (+)-norocoxylonine and (+)-thalicsimidine. researchgate.net Ocotea brachybotra contains leucoxine, dicentrine, and ocopodine, among others. uni.lu

The genus Thalictrum exhibits even greater chemical diversity. mdpi.com Species within this genus produce not only other aporphine alkaloids such as magnoflorine (B1675912), ocoteine, and thalicmine, but also alkaloids from entirely different structural classes. mdpi.comnih.gov These include protoberberine alkaloids like berberine (B55584) and complex dimeric alkaloids formed from the coupling of two benzylisoquinoline units, such as thalifaberine. mdpi.comru.ac.za This broad spectrum of chemical structures within a single genus highlights the versatile and evolutionarily refined nature of its biosynthetic pathways.

Ecological and Evolutionary Significance of this compound Occurrence

The production of alkaloids like this compound is not considered essential for a plant's basic growth and development but plays a crucial role in its survival and interaction with the environment. nih.gov These compounds are part of a plant's chemical defense system. nih.gov

From an ecological perspective, benzylisoquinoline alkaloids, including the aporphine subgroup, are known to defend plants against a range of threats. wikipedia.orgnih.gov They exhibit antimicrobial and antifungal properties, which can protect the plant from pathogens. nih.gov Furthermore, the characteristic bitterness of many alkaloids acts as a deterrent to herbivores, from insects to larger mammals. nih.gov The specific array of alkaloids, or the "chemical fingerprint," of a plant is a key component of its ecological niche.

From an evolutionary standpoint, the ability to produce such a diverse range of defensive compounds is a significant advantage. The shared biosynthetic pathway for BIAs in divergent lineages like Ranunculales (Thalictrum) and eumagnoliids (Ocotea) supports the theory of a single, ancient evolutionary origin. wikipedia.orgnih.gov The immense chemodiversity observed within these genera is the result of gene evolution, particularly within enzyme families like methyltransferases, which create novel chemical structures by modifying the core alkaloid skeletons. semanticscholar.org This chemical diversification allows plants to adapt to new environmental pressures and co-evolve with pests and pathogens, representing a dynamic and ongoing evolutionary process. nih.gov

Chemical Reactivity and Derivatization Studies of Leucoxylonine

Investigations into Leucoxylonine's Core Structure Reactivity

The reactivity of the this compound core is centered around its electron-rich aromatic rings, the tertiary amine, and the phenolic and methoxy (B1213986) substituents. The aromatic system is susceptible to electrophilic substitution reactions, although the directing effects of the existing substituents play a crucial role in determining the position of substitution.

The nitrogen atom of the isoquinoline (B145761) moiety is a key site of reactivity. As a tertiary amine, it can readily undergo N-oxidation. For instance, the isolation of (+)-leucoxylonine N-oxide from a member of the Ranunculaceae family demonstrates this reactivity in a natural context. researchgate.net This transformation involves the oxidation of the nitrogen atom, which can significantly alter the pharmacological properties of the parent alkaloid.

Another point of reactivity involves the methoxy groups. Demethylation reactions can occur, leading to the formation of phenolic derivatives. The isolation of nor-leucoxylonine, a demethylated analog of this compound, suggests that the methoxy groups, likely the one at the C-1 position, are susceptible to cleavage under certain conditions. scispace.com

Synthetic Transformations for Analog Generation

The generation of this compound analogs has been primarily driven by the need to understand structure-activity relationships. The total synthesis of this compound itself, a significant achievement in organic chemistry, laid the groundwork for accessing its core structure and creating derivatives. acs.orgui.edu.ngacs.orgtandfonline.com

Key synthetic transformations for generating this compound analogs include:

N-Oxidation: The tertiary amine of the aporphine (B1220529) core can be oxidized to the corresponding N-oxide using various oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation is exemplified by the natural occurrence of (+)-leucoxylonine N-oxide. researchgate.net

Demethylation: The cleavage of methyl ethers to form phenols is a common transformation in alkaloid chemistry. Reagents like boron tribromide (BBr₃) or strong acids can be employed to selectively or fully demethylate the methoxy groups on the this compound scaffold, leading to compounds like nor-leucoxylonine. scispace.com

O-Alkylation and O-Acylation: The phenolic hydroxyl groups present in this compound and its demethylated analogs are amenable to alkylation and acylation reactions. These reactions can be used to introduce a variety of substituents, thereby modifying the lipophilicity and steric properties of the molecule.

The table below summarizes some of the key synthetic transformations applied to the this compound scaffold.

| Transformation | Reagents/Conditions | Product Type |

| N-Oxidation | H₂O₂ or m-CPBA | N-oxide analog |

| Demethylation | BBr₃ or strong acid | Phenolic analog (e.g., nor-leucoxylonine) |

| O-Alkylation | Alkyl halide, base | Ether analog |

| O-Acylation | Acyl chloride or anhydride, base | Ester analog |

Mechanistic Studies of this compound Reactions

Detailed mechanistic studies specifically on this compound reactions are not extensively reported in the literature. However, the mechanisms of the key transformations can be inferred from the well-established principles of organic chemistry and studies on related aporphine alkaloids.

The N-oxidation of the tertiary amine proceeds through a straightforward mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the oxidizing agent.

The demethylation of the methoxy groups, particularly with Lewis acids like BBr₃, involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group in an Sₙ2 fashion. The choice of reagents and reaction conditions can allow for selective demethylation based on the steric and electronic environment of the different methoxy groups.

Further research, including kinetic studies and computational modeling, would be beneficial to provide deeper mechanistic insights into the reactivity of this compound and to guide the rational design of novel analogs with desired properties.

Advanced Analytical Characterization in Metabolomics Research for Leucoxylonine

Untargeted Metabolomics Approaches for Leucoxylonine Profiling

Untargeted metabolomics is a comprehensive, hypothesis-generating strategy designed to capture and analyze as many metabolites as possible in a biological sample simultaneously. ctdbase.org This approach is particularly valuable in natural product research for creating a broad chemical inventory, or "metabolic fingerprint," of an organism.

In studies of the Ocotea genus, a group of plants known for their intricate composition of specialized metabolites, untargeted metabolomics has been instrumental. nih.gov By applying techniques like ultra-high-performance liquid chromatography coupled to mass spectrometry (UPLC-MS), researchers can generate detailed metabolic fingerprints of extracts from various Ocotea species. nih.govnih.gov Within these complex profiles, the alkaloid this compound has been successfully detected and annotated. nih.govnih.gov This method does not initially focus on a specific compound but instead captures a wide array of chemical signals. Subsequent data analysis, often involving statistical comparisons between different samples, allows for the identification of significant compounds like this compound that may define the chemical characteristics of a particular species or group. nih.gov The use of quality control (QC) samples is a critical step in this process, ensuring that the analytical system produces high-quality, reproducible data suitable for identifying metabolic biomarkers. nih.gov

LC-MS/MS and HRMS Applications in this compound Identification

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in analytical chemistry that combines the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. wikipedia.orgrsc.org For the identification of a specific compound like this compound within a complex mixture, tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are indispensable. nih.gov

Liquid Chromatography (LC): The LC component separates the individual compounds in an extract based on their physicochemical properties as they pass through a column. nih.gov This separation is crucial because it reduces the complexity of the mixture before it enters the mass spectrometer, minimizing ion suppression and allowing for clearer signals.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap systems, measure the mass-to-charge ratio (m/z) of ions with very high accuracy and precision. wikipedia.orgbidd.group This capability allows for the determination of a compound's elemental formula from its exact mass. For this compound, HRMS can confirm its elemental composition of C22H25NO6. nih.gov This high level of mass accuracy helps to distinguish this compound from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). bidd.group

Tandem Mass Spectrometry (MS/MS): In an LC-MS/MS experiment, a specific ion (the "parent" or "precursor" ion) corresponding to the compound of interest is selected, fragmented, and the resulting "product" ions are detected. nih.gov The fragmentation pattern is a unique structural fingerprint that can be used to confirm the identity of the compound by comparing it to known standards or spectral libraries. Studies utilizing data-independent acquisition (DIA) methods, such as MSE, systematically fragment all precursor ions within a set range, ensuring comprehensive data collection that includes fragmentation information for low-abundance metabolites like this compound. nih.gov

In the analysis of Ocotea extracts, LC-HRMS methods have been successfully used to identify this compound, demonstrating the power of this technique in confidently annotating known compounds in complex natural extracts. nih.govnih.gov

Molecular Networking for Structural Annotation of this compound and Related Compounds

Molecular networking is a modern bioinformatic approach that organizes and visualizes MS/MS data, greatly accelerating the annotation and discovery of structurally related compounds in complex datasets. nih.gov In a molecular network, each MS/MS spectrum is represented as a node. The spectral similarity between every pair of nodes is calculated, and edges are drawn between nodes that are sufficiently similar, clustering them into families of related molecules. wikidata.org

This approach has been integrated into advanced metabolomics workflows for analyzing natural products. For instance, the DIA-IntOpenStream workflow was developed to process comprehensive LC-HRMS/DIA data from Ocotea plant extracts. nih.govwikidata.org This pipeline uses open-source software to process the raw data and generate molecular networks. Within these networks, this compound was annotated alongside other known alkaloids. nih.gov

The key advantage of molecular networking is its ability to propagate annotations. If one compound in a cluster is confidently identified (e.g., through a library match or an authentic standard), this knowledge can be extended to other, unknown compounds in the same cluster that are likely structural analogs. This facilitates the dereplication of known compounds and highlights novel or unknown metabolites for further investigation, thereby speeding up the discovery of new natural products related to this compound. wikidata.org The networks can be visualized using software like Cytoscape, which allows for detailed interpretation and exploration of the chemical space. wikidata.org

Quantitative Analysis of this compound in Biological Extracts

While identification confirms the presence of a compound, quantitative analysis determines its concentration in a sample. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of target analytes in complex matrices like biological extracts. biotrial.comnih.gov

A typical quantitative LC-MS/MS method involves several key steps:

Method Development: An analytical method is developed to achieve optimal separation of the target analyte (this compound) from other matrix components and to maximize its detection signal. biotrial.com

Sample Preparation: The biological extract is prepared, which may involve steps like extraction, filtration, and dilution to ensure compatibility with the LC-MS/MS system and to minimize matrix effects. nih.gov

Calibration: A calibration curve is generated using a series of standard solutions containing known concentrations of a pure this compound reference standard. The instrument response for each standard is plotted against its concentration.

Analysis: The prepared sample is injected into the LC-MS/MS system. The instrument is often operated in a targeted mode, such as Multiple Reaction Monitoring (MRM), where it specifically looks for the transition from this compound's precursor ion to one or more of its characteristic product ions. nih.gov This highly selective detection minimizes interference from other compounds. biotrial.com

Quantification: The concentration of this compound in the sample is determined by comparing its instrument response to the calibration curve. The use of an internal standard (a structurally similar compound added to all samples and standards at a constant concentration) can improve the accuracy and precision of the quantification.

Although specific validated methods for the quantification of this compound are not widely detailed in the literature, the principles for quantifying other plant-derived alkaloids, flavonoids, and phenolics using LC-MS/MS are well-established and directly applicable. researchgate.netjmp.irresearchgate.net Such analyses are crucial for understanding the variation of this compound content across different species, plant parts, or environmental conditions.

Leucoxylonine in the Context of Alkaloid Classification and Chemical Diversity

Leucoxylonine as an Aporphine (B1220529) Alkaloid

This compound is classified as an aporphine alkaloid, a major subgroup of isoquinoline (B145761) alkaloids. asianpubs.orgnih.gov The defining feature of aporphine alkaloids is their core tetracyclic structure, which consists of a dibenzo[de,g]quinoline ring system. nih.gov These naturally occurring compounds are found across numerous plant families and are known for their structural diversity and significant biological activities. nih.govnih.gov

This compound's classification as an aporphine alkaloid stems from its distinct molecular architecture. Its systematic name is (7aS)-6,7,7a,8-Tetrahydro-4,9,10,11-tetramethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline, and it has the molecular formula C22H25NO6. lookchem.com This structure features the characteristic fused four-ring system of an aporphine, which is further distinguished by a unique and complex pattern of substituents. Specifically, it possesses four methoxy (B1213986) groups, a methyl group attached to the nitrogen atom, and a methylenedioxy bridge, which contribute to its specific chemical properties. lookchem.com this compound has been isolated from plants of the Lauraceae family, such as Ocotea leucoxylon and Ocotea minarum. asianpubs.org

Structural Relationships to Other Natural Products

The chemical architecture of this compound shares its fundamental aporphine skeleton with many other natural products, particularly those isolated from the same plant sources. During the phytochemical analysis of species like Ocotea minarum, this compound was identified alongside other known aporphine alkaloids, including Dicentrine, Ocoteine, Leucoxine, Ocopodine, and Predicentrine. lookchem.com

While all these compounds are built upon the same aporphine core, they differ in the nature and placement of their functional groups. This variation in substitution patterns, such as the number and location of hydroxyl, methoxy, or methylenedioxy groups on the aromatic rings, gives each alkaloid a unique chemical identity. For instance, Dicentrine features two methoxy groups and a methylenedioxy bridge, a simpler substitution pattern compared to the four methoxy groups and a methylenedioxy bridge found on this compound. lookchem.comwikipedia.org Ocoteine, another related alkaloid, has three methoxy groups and a methylenedioxy bridge. nih.gov

These subtle structural modifications among related alkaloids are crucial as they can lead to significant differences in their physical, chemical, and biological properties.

Interactive Table: Structural Comparison of this compound and Related Aporphine Alkaloids A comparative look at the substitution patterns on the aporphine core.

| Compound | Key Substituents | Molecular Formula |

| This compound | 4x Methoxy, 1x Methylenedioxy | C22H25NO6 |

| Dicentrine | 2x Methoxy, 1x Methylenedioxy | C20H21NO4 |

| Ocoteine | 3x Methoxy, 1x Methylenedioxy | C21H23NO5 |

| Ocopodine | 3x Methoxy, 1x Methylenedioxy | C21H23NO5 |

| Predicentrine | 3x Methoxy, 1x Hydroxyl | C20H23NO4 |

| Glaucine | 4x Methoxy | C21H25NO4 |

Contributions to the Understanding of Alkaloid Chemical Space

The discovery and characterization of this compound contribute significantly to the broader understanding of alkaloid chemical space. The term "chemical space" refers to the vast, multidimensional realm of all possible chemical structures. researchgate.netnih.gov Alkaloids, as a class, occupy a substantial and highly complex region of this space due to their immense structural diversity. nih.govflorajournal.com

Each newly identified alkaloid, like this compound, acts as a new data point, expanding the known boundaries of natural product diversity. Its highly substituted and complex structure exemplifies the sophisticated biosynthetic machinery within plants, showcasing a unique variation on the aporphine theme that was not previously documented. lookchem.com The existence of such compounds highlights the chemical creativity of nature and provides chemists with novel molecular scaffolds.

Furthermore, the study of compounds like this compound is vital for chemotaxonomy, the classification of plants based on their chemical constituents. Aporphine alkaloids are significant chemical markers for the Lauraceae family. sci-hub.se The identification of unique structures such as this compound helps to refine the chemical fingerprint of specific genera like Ocotea, contributing to a more nuanced understanding of plant evolution and metabolic pathways. asianpubs.orgsci-hub.se This knowledge expands the map of alkaloid diversity and underscores the importance of continued exploration of the natural world for novel chemical entities. nih.gov

Future Directions and Research Gaps

Elucidation of Remaining Biosynthetic Intermediates

The biosynthetic pathways of many protoberberine alkaloids, such as berberine (B55584), have been extensively studied, yet gaps in knowledge persist, which are likely mirrored in the pathway for Leucoxylonine. nih.govnih.gov The established route for protoberberines generally begins with the precursor (S)-Scoulerine, which undergoes a series of enzymatic modifications to yield the final complex structure. nih.gov However, for many alkaloids, including potentially this compound, the specific enzymes and intermediate compounds at each step are not fully characterized.

Future research must aim to identify and characterize the "dark matter" of the this compound biosynthetic network—the currently unidentified intermediates and the specific enzymes that catalyze their transformation. nih.gov Key areas of investigation include the precise O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases responsible for the specific hydroxylation and methylation patterns observed in this compound. nih.gov While the general roles of enzymes like (S)-scoulerine 9-O-methyltransferase (SOMT) and canadine (B1168894) synthase (CYP719A1) are known for related alkaloids, their specific orthologs and their exact substrates and products in the this compound pathway require empirical validation. nih.gov Unverified steps in the pathway, which are often represented by dashed arrows in biosynthetic diagrams, represent significant research gaps that need to be addressed. nih.gov

High-resolution metabolomics combined with gene expression analysis in this compound-producing organisms could provide a powerful approach to identify these missing links. nih.gov This would not only complete our understanding of how this complex molecule is assembled in nature but also provide a toolbox of enzymes for future biocatalytic and synthetic biology applications.

| Biosynthetic Step | Known Protoberberine Enzymes/Intermediates | Potential Research Gaps for this compound |

|---|---|---|

| Core Scaffold Formation | (S)-Reticuline to (S)-Scoulerine via Berberine Bridge Enzyme (BBE). nih.gov | Confirmation of the primary precursor and BBE ortholog activity. |

| Methylation | (S)-scoulerine 9-O-methyltransferase (SOMT). nih.gov | Identification of specific O-methyltransferases (OMTs) responsible for the unique methylation pattern of this compound. |

| Methylenedioxy Bridge Formation | Canadine Synthase (CYP719A1). nih.gov | Characterization of the specific P450 enzymes involved, which may differ from known synthases. |

| Hydroxylation & Other Modifications | Various Cytochrome P450s. nih.gov | Elucidation of currently unknown hydroxylase or other modifying enzymes that define the final this compound structure. |

| Transport and Accumulation | Unknown for most alkaloids. | Identification of transporter proteins responsible for cellular localization and storage. |

Development of Novel Synthetic Strategies for Structural Complexity

The laboratory synthesis of complex natural products like this compound presents considerable challenges, often requiring multi-step, low-yield processes. researchgate.netnih.gov While classical methods have been developed for the protoberberine core, creating structurally diverse analogs of this compound for research and development remains a significant hurdle. rsc.orguni-halle.de Future efforts must focus on creating more efficient, versatile, and scalable synthetic routes.

The development of novel synthetic strategies is paramount. This includes the application of modern catalytic methods, such as palladium-catalyzed enolate arylation, which has been shown to be effective in the synthesis of other protoberberine alkaloids like berberine. worktribe.com Such methods can significantly shorten synthetic sequences and improve yields. Furthermore, exploring strategies for asymmetric synthesis is crucial to produce enantiomerically pure this compound and its analogs, as stereochemistry is often critical for biological activity. nih.gov

Another promising avenue is the integration of biocatalysis, using enzymes identified from the biosynthetic pathway to perform specific, challenging chemical transformations with high stereo- and regioselectivity. The synthesis of complex alkaloids can also benefit from new strategic approaches that allow for the rapid assembly of intricate molecular domains from common building blocks. researchgate.net These advanced synthetic tools will not only facilitate the production of this compound itself but also enable the creation of a library of analogs with modified structures, which is essential for structure-activity relationship (SAR) studies.

| Synthetic Approach | Description | Potential Application for this compound |

|---|---|---|

| Traditional Multi-Step Synthesis | Linear sequences with classical reactions (e.g., Pictet-Spengler, Bischler-Napieralski). | Provides foundational routes but is often lengthy and low-yielding for complex analogs. rsc.org |

| Transition-Metal Catalysis | Using catalysts like palladium or rhodium to forge key C-C or C-N bonds efficiently. worktribe.com | Rapid construction of the tetracyclic core and introduction of diverse substituents. |

| Biocatalysis/Chemoenzymatic Synthesis | Employing isolated enzymes to perform specific, stereoselective transformations. | Precise installation of chiral centers, hydroxyl groups, or methyl groups, mimicking nature's strategy. |

| Flow Chemistry | Performing reactions in continuous-flow reactors for better control, safety, and scalability. | Optimization of reaction conditions and enabling the use of hazardous reagents more safely. |

| Diversity-Oriented Synthesis (DOS) | Creating a wide range of structurally diverse molecules from a common starting material. nih.gov | Generation of a large library of this compound analogs for screening purposes. |

High-Throughput Screening Methodologies for this compound Detection

Discovering and quantifying this compound in complex natural product extracts or in synthetic libraries requires sensitive and efficient detection methods. eurekaselect.com High-Throughput Screening (HTS) offers a platform for the rapid analysis of thousands of samples, but its application to natural products is challenging due to the chemical complexity of the mixtures. nih.govnih.govmdpi.com Future research should focus on developing and optimizing HTS platforms specifically for the detection and quantification of this compound.

Advanced analytical techniques are at the core of this effort. Mass spectrometry (MS)-based screening, particularly when coupled with ultra-high-performance liquid chromatography (UHPLC), offers the speed and specificity needed for HTS. waters.com The development of a dedicated scientific library containing the mass, fragmentation pattern, and retention time for this compound within a system like the UNIFI Scientific Information System would enable its rapid identification in complex samples. waters.com

Beyond simple detection, there is a need for functional HTS assays. These could include cell-based phenotypic screens designed to identify this compound based on a specific biological response. nih.govtechnologynetworks.com Such assays provide more biologically relevant information than simple chemical detection. However, natural product extracts often contain interfering substances, necessitating the development of robust assay protocols and automated sample preparation techniques, such as solid-phase extraction (SPE), to improve data quality. researchgate.net The ultimate goal is to create a seamless workflow from automated sample preparation to rapid detection and functional characterization, accelerating the discovery of this compound from natural sources and the evaluation of newly synthesized analogs. mdpi.com

| Screening Methodology | Principle | Advantage for this compound Detection | Key Challenge |

|---|---|---|---|

| LC-MS Based Screening | Separation by chromatography followed by detection based on mass-to-charge ratio. waters.com | High sensitivity and specificity for identifying the compound in complex mixtures. | Requires specialized equipment and can be a bottleneck in terms of sample throughput. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple phenotypic changes in cells. mdpi.com | Allows for functional detection based on a specific cellular signature induced by this compound. | Complex assay development and data analysis. |

| Target-Based Screening | Measures the direct interaction of a compound with a purified protein or enzyme. nih.gov | Provides direct evidence of molecular interaction if a target is known. | Requires a known biological target for this compound. |

| Electrochemical Biosensors | Utilizes biological recognition elements on an electrode surface for detection. eurekaselect.com | Offers potential for rapid, low-cost, and portable detection systems. | Development of a highly selective sensor for a specific alkaloid is challenging. |

Advanced Computational Chemistry for this compound Analog Design

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery that can significantly accelerate the design and optimization of novel this compound analogs. nih.govnih.gov By predicting molecular properties and interactions, these methods can prioritize the synthesis of compounds with the highest likelihood of desired activity and drug-like characteristics, thereby saving considerable time and resources. scienceopen.com

A key application is molecular docking, which can predict how this compound and its analogs bind to potential protein targets. nih.gov This allows for the rational design of modifications to the this compound scaffold to enhance binding affinity and selectivity. Furthermore, computational tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. scienceopen.com By performing in silico ADMET analysis early in the design phase, researchers can filter out molecules with predicted poor pharmacokinetic profiles or potential toxicity issues.

Computational methods also extend to aiding the synthesis process itself. Retrosynthetic analysis software can help devise novel and efficient synthetic routes to target analogs. nih.gov Quantum chemical calculations can be used to understand the electronic properties and reactivity of this compound, providing insights that can guide the design of analogs with specific electronic features or predict the outcomes of proposed chemical reactions. nih.gov The integration of these computational approaches will enable a more targeted and efficient exploration of the chemical space around this compound, maximizing the potential for discovering new scientific tools or therapeutic leads.

| Computational Method | Application in this compound Research | Specific Goal |

|---|---|---|

| Molecular Docking | Predicting the binding mode and affinity of this compound analogs to a target protein. nih.gov | Design analogs with improved potency and selectivity. |

| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity properties (e.g., solubility, permeability, metabolic stability). scienceopen.com | Prioritize analogs with favorable drug-like properties for synthesis. |

| Quantitative Structure-Activity Relationship (QSAR) | Building statistical models that correlate chemical structure with biological activity. | Predict the activity of unsynthesized analogs and identify key structural features for activity. |

| Density Functional Theory (DFT) | Calculating electronic structure to understand reactivity, stability, and spectroscopic properties. nih.gov | Guide synthetic planning and explain structure-activity relationships at an electronic level. |

| Computer-Assisted Synthesis Planning | Using algorithms to propose retrosynthetic pathways for target molecules. nih.gov | Accelerate the development of efficient synthetic routes to novel and complex analogs. |

Q & A

Q. What spectroscopic techniques are essential for characterizing Leucoxylonine and its derivatives, and how are they applied?

Researchers should employ UV-Vis spectroscopy (to identify conjugation systems, e.g., λmax at 280 nm for this compound A^-oxide), IR spectroscopy (for functional groups like methoxy and methylenedioxy at ~1730 cm⁻¹ and 1600 cm⁻¹), and NMR (¹H and ¹³C) to assign proton environments and carbon frameworks. Mass spectrometry (EIMS/CIMS) confirms molecular weight and fragmentation patterns (e.g., M-16 ion at m/z 399). Circular Dichroism (CD) aids in determining stereochemistry .

Q. What isolation methods are effective for this compound from natural sources?

Size exclusion chromatography (e.g., Sephadex LH-20) is commonly used to fractionate alkaloid extracts, as demonstrated in the isolation of this compound A^-oxide from T. simplex L.. Column chromatography with silica gel or reverse-phase systems can further purify compounds. Validation via TLC and HPLC ensures purity before structural analysis .

Q. How should researchers design experiments to validate the identity of novel this compound derivatives?

For known compounds, cross-reference spectral data (e.g., ¹H NMR chemical shifts, EIMS fragments) with literature. For novel derivatives, provide full spectroscopic characterization (UV, IR, NMR, MS, CD) and compare with structurally related alkaloids. Purity must be confirmed via elemental analysis or HPLC (>95%) .

Advanced Research Questions

Q. What strategies address contradictions in spectral data during structural elucidation of this compound analogs?

Discrepancies in NMR shifts (e.g., A^- methyl group at δ 3.25 vs. δ 2.58 in parent this compound) can be resolved by:

- Comparative analysis : Align data with structurally similar compounds (e.g., aporphine alkaloids).

- Isotopic labeling : Use ¹³C-labeled precursors to trace carbon frameworks.

- Computational modeling : Predict chemical shifts via DFT calculations and validate against experimental data .

Q. How can synthetic approaches to this compound derivatives be optimized for yield and stereochemical control?

- Retrosynthetic analysis : Identify key bonds (e.g., C-N in aporphine skeleton) for disconnection.

- Catalytic asymmetric synthesis : Use chiral catalysts to control stereocenters.

- Evaluation of routes : Compare yields, scalability, and enantiomeric excess (e.g., via chiral HPLC) .

Q. What methodologies are critical for assessing the biological activity of this compound derivatives in vitro?

- Dose-response assays : Test cytotoxicity (e.g., IC₅₀ via MTT assay) across multiple cell lines.

- Mechanistic studies : Use Western blotting or qPCR to identify molecular targets.

- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate runs .

Q. How can researchers ensure reproducibility in this compound isolation and characterization studies?

- Detailed protocols : Document solvent systems, column pressures, and instrument settings.

- Raw data sharing : Provide supplementary files (e.g., NMR FID data, HPLC chromatograms).

- Collaborative verification : Partner with independent labs to replicate key findings .

Methodological Frameworks

Q. How should research questions on this compound align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

- Feasibility : Ensure access to specialized equipment (e.g., CD spectrometers).

- Novelty : Explore underexamined bioactivities (e.g., neuroprotective effects).

- Ethics : Follow institutional guidelines for plant sourcing and animal studies.

- Relevance : Link findings to broader alkaloid research or drug discovery pipelines .

Q. What comparative frameworks are useful for analyzing this compound’s bioactivity against related alkaloids?

Q. How can contradictions in reported biological activities of this compound derivatives be critically evaluated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.